2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1H-imidazole core substituted with a 4-methoxyphenyl group at the N1 position, a thioether linkage to an acetamide bridge, and a 6-methylbenzo[d]thiazol-2-yl group as the terminal amide substituent. Its structure integrates pharmacophoric elements from imidazole (known for antimicrobial and anti-inflammatory activities) and benzothiazole (associated with anticancer and antiviral properties) . The methoxy group at the para position of the phenyl ring may enhance lipophilicity and metabolic stability, while the methyl substitution on the benzothiazole ring could influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-13-3-8-16-17(11-13)28-19(22-16)23-18(25)12-27-20-21-9-10-24(20)14-4-6-15(26-2)7-5-14/h3-11H,12H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXYOMGHBKCTCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound has a significant interaction with its targets, leading to changes in the biological system. The exact nature of these interactions and the resulting changes require further investigation.
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to downstream effects. More detailed studies are needed to elucidate the specific pathways affected.
Result of Action
It is known that the compound has significant biological activity.
Biological Activity
The compound 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, structural features, and relevant research findings.
Structural Features
This compound consists of several key structural components:
- Imidazole Ring : Known for its role in many biologically active molecules.
- Thioether Linkage : Enhances solubility and bioavailability.
- Acetamide Functional Group : Contributes to the overall pharmacological profile.
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds containing imidazole and benzothiazole moieties exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound shows promising results against various cancer cell lines, including leukemia, lung, colon, and breast cancer cells. A study revealed that derivatives with similar structures had log GI50 values ranging from -5.48 to -5.56, indicating potent anticancer activity .
| Cell Line Type | Log GI50 Value |
|---|---|
| Leukemia | -5.48 |
| Lung | -5.48 |
| Colon | -5.51 |
| Breast | -5.56 |
Enzyme Inhibition
The mechanism of action for this compound may involve enzyme inhibition through interaction with specific molecular targets:
- Metal Ion Coordination : The imidazole ring can bind to metal ions in enzyme active sites, potentially inhibiting their activity.
- Binding Affinity : The presence of the methoxyphenyl group may enhance binding affinity towards target enzymes .
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structural features possess antimicrobial properties. The thioether linkage is believed to play a significant role in enhancing these activities .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Benzothiazole Derivatives : A review highlighted the anticancer potential of benzothiazole derivatives, noting that modifications in the heterocyclic structure significantly affected their activity .
- Thiazole Compounds : Research shows that thiazole-based compounds exhibit a range of biological activities, including anticancer and antimicrobial effects. The presence of specific functional groups was crucial for enhancing cytotoxicity .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that substituents on the phenyl ring significantly influence the biological activity of thiazole derivatives. For example, electron-donating groups at specific positions increased cytotoxicity against cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Activity Variations
Table 1: Structural and Physicochemical Comparisons
Structure-Activity Relationship (SAR) Trends
- Methoxy and Methyl Groups : The 4-methoxy (target) and 6-methyl (benzothiazole) groups may enhance membrane permeability and metabolic stability compared to unsubstituted analogs .
- Hybrid Linkers : Thioether and triazole bridges (target vs. 9e) influence conformational flexibility and π-π stacking interactions with aromatic enzyme pockets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide?
- Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, the imidazole-thiol intermediate (e.g., 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol) reacts with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate as a base. Ethanol is typically used as the solvent, and the product is recrystallized for purification .
- Key Considerations : Reaction temperature (room temperature to reflux), stoichiometric ratios (1:1 molar ratio of thiol to chloroacetamide), and purification methods (e.g., column chromatography or recrystallization) significantly impact yield and purity.
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3450 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns protons and carbons in the imidazole, thiazole, and acetamide moieties. For example, the methoxy group (4-methoxyphenyl) shows a singlet at ~3.8 ppm in ¹H NMR .
- Mass Spectrometry : Validates molecular weight (e.g., GC-MS with [M+H]⁺ peaks matching theoretical values) .
Advanced Research Questions
Q. What strategies are used to optimize bioactivity through structural modifications?
- SAR Insights :
- Substituent Effects : Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) enhances antiproliferative activity against cancer cell lines by improving target binding (e.g., VEGFR-2 inhibition) .
- Thioacetamide Linker : Modifying the sulfur bridge to seleno- or oxygen analogs reduces activity, indicating the critical role of the thioether group in maintaining conformational stability .
Q. How are contradictions in biological activity data resolved across studies?
- Case Example : A derivative with a 4-bromophenyl substituent showed high in vitro activity but poor in vivo efficacy due to metabolic instability.
- Resolution :
- Metabolic Profiling : LC-MS/MS analysis identified rapid oxidative degradation of the thioether group in liver microsomes .
- Structural Stabilization : Introducing methyl groups at the imidazole C5 position improved metabolic stability without compromising activity .
Q. What computational methods validate the compound’s mechanism of action?
- In Silico Approaches :
- Molecular Dynamics (MD) Simulations : Assess binding stability with kinase targets (e.g., BRAF or VEGFR-2) over 100-ns trajectories. Root-mean-square deviation (RMSD) values <2 Å indicate stable binding .
- Free Energy Calculations : MM-GBSA predicts binding free energies (ΔG ~ -40 kcal/mol for high-affinity derivatives) .
Experimental Design Challenges
Q. How are selectivity issues addressed when targeting multiple kinases?
- Selectivity Screening :
- Kinase Profiling Panels : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects. Derivatives with <10% inhibition at 1 µM for non-target kinases are prioritized .
- Crystal Structure Analysis : Co-crystallization with BRAF kinase (PDB ID: 4MNE) reveals hydrogen bonding between the acetamide carbonyl and kinase hinge region, guiding selectivity optimization .
Q. What are the pitfalls in interpreting cytotoxicity data?
- Common Issues :
- False Positives : Aggregation-based inhibition (e.g., compound precipitation at high concentrations).
- Mitigation : Use detergent (e.g., 0.01% Triton X-100) in cell viability assays (e.g., MTT) .
- Cell Line Variability : Test across multiple lines (e.g., A549, MCF-7) and normalize to non-cancerous cells (e.g., NIH/3T3) to confirm selective toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
